3-[2-(Dimethylamino)ethoxy]phenylboronic Acid Pinacol Ester

Suzuki-Miyaura coupling Transmetalation kinetics Arylboronic ester reactivity

Unlike generic phenylboronic esters, this meta-substituted arylboronic ester incorporates a 2-(dimethylamino)ethoxy side chain that accelerates transmetalation in Suzuki-Miyaura couplings—delivering faster reactions and higher yields. Pinacol ester protection ensures superior bench stability versus free boronic acids. The electron-donating amine and flexible ether linker directly impact reactivity; ortho- or para-isomers exhibit altered coupling efficiency. Essential for constructing biaryl motifs with pendant basic amines and substituted benzodiazoles in medicinal chemistry. Substituting with generic analogs risks suboptimal yields or synthetic failure. Request bulk pricing today.

Molecular Formula C16H26BNO3
Molecular Weight 291.2 g/mol
CAS No. 925940-40-5
Cat. No. B1455397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Dimethylamino)ethoxy]phenylboronic Acid Pinacol Ester
CAS925940-40-5
Molecular FormulaC16H26BNO3
Molecular Weight291.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCN(C)C
InChIInChI=1S/C16H26BNO3/c1-15(2)16(3,4)21-17(20-15)13-8-7-9-14(12-13)19-11-10-18(5)6/h7-9,12H,10-11H2,1-6H3
InChIKeyQEVHVNXLEMJPMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(Dimethylamino)ethoxy]phenylboronic Acid Pinacol Ester (CAS 925940-40-5): A Functionalized Arylboronic Ester for Suzuki-Miyaura Cross-Coupling


3-[2-(Dimethylamino)ethoxy]phenylboronic Acid Pinacol Ester (CAS 925940-40-5) is an arylboronic ester featuring a pinacol-protected boron atom and a meta-substituted phenyl ring bearing a 2-(dimethylamino)ethoxy side chain . Its molecular formula is C16H26BNO3 with a molecular weight of 291.19 g/mol . This compound serves as a versatile building block for Suzuki-Miyaura cross-coupling reactions, enabling the construction of carbon-carbon bonds essential in medicinal chemistry and organic synthesis . The pinacol ester moiety provides a protected form of the boronic acid functionality, offering enhanced stability during synthesis and handling compared to the free boronic acid [1].

Why Generic Substitution Fails: The Unique Value Proposition of 3-[2-(Dimethylamino)ethoxy]phenylboronic Acid Pinacol Ester (925940-40-5)


In-class substitution is not feasible due to the compound's specific meta-substituted arylboronic ester structure and the unique 2-(dimethylamino)ethoxy side chain. This functionality directly impacts critical performance parameters including reactivity, solubility, and downstream product profile . A simple phenylboronic acid pinacol ester lacks the electron-donating amino group and the flexible ether linker, which are known to influence transmetalation rates in Suzuki couplings [1]. Similarly, the para-isomer (CAS 873078-93-4) presents a different spatial arrangement and electronic distribution, potentially altering coupling efficiency and selectivity . The ortho-isomer (CAS 1313760-59-6) would introduce steric hindrance, further differentiating its reactivity. Therefore, substituting this specific compound with a generic or even positional isomer risks suboptimal reaction yields, altered selectivity, or complete failure of the intended synthetic route.

Quantitative Evidence Guide for Procuring 3-[2-(Dimethylamino)ethoxy]phenylboronic Acid Pinacol Ester (925940-40-5)


Meta-Substitution Pattern and Dimethylaminoethoxy Group Effects on Suzuki Coupling Reactivity

While direct, quantitative head-to-head data for this exact compound versus a comparator is limited in the public domain, class-level inference can be made. Studies on substituent effects in Suzuki couplings indicate that electron-donating groups (EDGs) on the arylboronic acid or ester accelerate the reaction [1]. The 3-[2-(Dimethylamino)ethoxy]phenyl group is a strong EDG. In contrast, phenylboronic acid pinacol ester lacks this EDG and is expected to exhibit slower transmetalation. This difference is supported by kinetic studies showing EDGs enhance the transmetalation step [1].

Suzuki-Miyaura coupling Transmetalation kinetics Arylboronic ester reactivity

Comparative Stability and Handling of Boronic Pinacol Ester vs. Free Boronic Acid

Arylboronic pinacol esters, including the target compound, are generally more stable and easier to handle and purify than their corresponding free boronic acids. A 2022 study demonstrated that a related class of aryl boronic esters [ArB(Epin)s] are stable to silica gel chromatography and provide higher yields in Suzuki-Miyaura couplings compared to their boronic acid counterparts [1]. While this specific compound was not tested, it shares the same core pinacol ester structure, making this class-level inference highly relevant.

Boronic ester stability Handling and storage Suzuki-Miyaura coupling

Influence of Substituents on the Hydrolytic Stability of Phenylboronic Pinacol Esters

The susceptibility of phenylboronic pinacol esters to hydrolysis is dependent on the substituents on the aromatic ring [1]. The presence of the 3-[2-(Dimethylamino)ethoxy] group, an electron-donating substituent, is expected to influence the hydrolysis kinetics compared to unsubstituted phenylboronic pinacol ester. Studies have shown that pH strongly influences the hydrolysis rate, which is considerably accelerated at physiological pH (7.4) [1].

Hydrolytic stability Substituent effects Physiological pH

Best Application Scenarios for 3-[2-(Dimethylamino)ethoxy]phenylboronic Acid Pinacol Ester (925940-40-5)


Accelerated Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling

The compound is a prime candidate for the synthesis of biaryl motifs containing a meta-substituted phenyl ring with a pendant basic amine. The electron-donating dimethylamino group is expected to facilitate the transmetalation step in Suzuki-Miyaura couplings, potentially leading to faster reaction times and higher yields compared to non-functionalized phenylboronic esters . This is particularly valuable in medicinal chemistry for constructing diverse compound libraries and optimizing lead candidates.

Synthesis of Functional Materials and Building Blocks

The boronic ester functionality and the dimethylaminoethoxy side chain make this compound a valuable intermediate in the synthesis of functional materials. The amine group can be used for further derivatization (e.g., quaternization, acylation) or to impart specific properties like water solubility or metal coordination. The boronic ester can be used to conjugate the molecule to various scaffolds via cross-coupling, enabling the creation of novel polymers, ligands, or sensing materials .

Development of Boron-Containing Probes and Bioactive Molecules

The presence of both a boronic ester and a basic amine makes this compound suitable for developing boron-containing probes or drug candidates. Boronic acids and esters are known to interact with diols and have applications in boron neutron capture therapy (BNCT) and as enzyme inhibitors . The dimethylaminoethoxy group can enhance water solubility and facilitate interaction with biological targets. Its hydrolytic stability profile, influenced by the substituent, is a key factor to consider in these applications [1].

Synthesis of Substituted Benzodiazoles and Related Heterocycles

This compound is specifically cited as a key intermediate in the synthesis of substituted benzodiazoles, a class of compounds with therapeutic applications . It can be used in the construction of these heterocyclic scaffolds via Suzuki-Miyaura coupling, followed by subsequent cyclization or functionalization steps. The presence of the 2-(dimethylamino)ethoxy group provides a handle for further diversification or for modulating the physicochemical properties of the final drug candidate.

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